N-Ethyl-N-isopropylpropan-2-aminium 3-(2,3-difluoro-4-nitrophenyl)-4-oxo-1,5-dioxaspiro[5.5]undec-2-en-2-olate
CAS No.:
Cat. No.: VC16196196
Molecular Formula: C23H32F2N2O6
Molecular Weight: 470.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H32F2N2O6 |
|---|---|
| Molecular Weight | 470.5 g/mol |
| IUPAC Name | 3-(2,3-difluoro-6-nitrophenyl)-4-oxo-1,5-dioxaspiro[5.5]undec-2-en-2-olate;ethyl-di(propan-2-yl)azanium |
| Standard InChI | InChI=1S/C15H13F2NO6.C8H19N/c16-8-4-5-9(18(21)22)10(12(8)17)11-13(19)23-15(24-14(11)20)6-2-1-3-7-15;1-6-9(7(2)3)8(4)5/h4-5,19H,1-3,6-7H2;7-8H,6H2,1-5H3 |
| Standard InChI Key | LLDRWQUREWMRED-UHFFFAOYSA-N |
| Canonical SMILES | CC[NH+](C(C)C)C(C)C.C1CCC2(CC1)OC(=C(C(=O)O2)C3=C(C=CC(=C3F)F)[N+](=O)[O-])[O-] |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound features a spirocyclic framework formed by a 1,5-dioxaspiro[5.5]undecane system fused to a fluoroaryl group. The spiro center at carbon-2 connects two six-membered rings: one oxygen-containing dioxane ring and a cyclohexane ring substituted with a 2,3-difluoro-4-nitrophenyl group . The nitrogen-containing counterion, N-ethyl-N-isopropylpropan-2-aminium, stabilizes the anionic oxygen atoms in the dioxaspiro system.
Functional Groups and Substituents
Key functional groups include:
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Nitro group (-NO2): Enhances electrophilicity and participates in redox reactions.
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Fluorine atoms: Improve metabolic stability and influence electronic properties.
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Spirocyclic ketone: Facilitates cycloreversion to generate ketene intermediates .
The molecular structure is further detailed in Table 1.
Table 1: Molecular Data for N-Ethyl-N-isopropylpropan-2-aminium 3-(2,3-Difluoro-4-nitrophenyl)-4-oxo-1,5-dioxaspiro[5.5]undec-2-en-2-olate
Synthesis and Reaction Pathways
Synthetic Methodology
The compound is synthesized via acid-catalyzed condensation of Meldrum’s acid derivatives with fluorinated aryl compounds. A representative route involves reacting 2',3',4',5',6'-pentafluoroacetophenone with Meldrum’s acid under acidic conditions, followed by ion exchange to introduce the N-ethyl-N-isopropylpropan-2-aminium counterion . Optimal reaction conditions (e.g., temperature, solvent polarity) are critical to achieving high yields (>70%) and purity.
Cycloreversion and Ketene Formation
Upon heating, the spirocyclic core undergoes cycloreversion, cleaving the dioxane ring to release carbon dioxide and acetone. This produces a fluoroaryl ketene intermediate, which reacts with nucleophiles (e.g., amines, alcohols) to form coupled products . The reaction mechanism is illustrated below:
This reactivity underpins its utility in synthesizing fluorinated heterocycles and polymers.
Physicochemical Properties
Solubility and Stability
The compound exhibits limited solubility in polar solvents (e.g., water, ethanol) but dissolves readily in aprotic solvents like dichloromethane or tetrahydrofuran. It decomposes above 200°C, releasing gaseous byproducts .
Acidity and Electronic Effects
The methylene proton adjacent to the ketone group exhibits unusual acidity (pKa ~5), attributed to resonance stabilization of the enolate anion . Fluorine atoms inductively withdraw electron density, enhancing the electrophilicity of the aryl ring.
Applications in Research and Industry
Medicinal Chemistry
While direct biological data are scarce, structural analogs demonstrate:
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Anticancer activity: Inhibition of kinase pathways via aryl ketene intermediates.
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Anti-inflammatory effects: Modulation of COX-2 enzyme activity.
Materials Science
The compound serves as a precursor for:
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Fluorinated polymers: Enhancing thermal and chemical resistance.
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Coordination complexes: Ligand design for catalytic systems.
Comparative Analysis with Related Compounds
Table 2: Structural and Functional Comparisons
The difluoro-nitro substitution in the subject compound confers superior electrophilicity compared to acetyl or perfluoro analogs, enabling faster ketene generation.
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